Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
Overview of Applications in Synthesis and Environmental Impact
Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate is a compound that may be involved in various scientific research areas, including the synthesis of N-heterocycles and environmental studies. Although the direct studies on this specific compound are scarce, insights can be drawn from research on similar compounds and their applications in chemistry and environmental science.
Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives, providing a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in the structural motif of many natural products and therapeutically relevant compounds, suggesting potential applications for this compound in similar synthetic pathways (R. Philip et al., 2020).
Environmental Impact and Remediation
Synthetic phenolic antioxidants (SPAs), including compounds structurally related to this compound, have been widely used in industrial and commercial products. Studies on SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their environmental occurrence, human exposure, and toxicity highlight the importance of understanding the environmental impact of these compounds. SPAs have been detected in various environmental matrices, indicating potential pollution issues that might also be relevant for this compound. Research suggests that future studies should focus on the contamination, environmental behaviors, and less toxic alternatives of high molecular weight SPAs (Runzeng Liu & S. Mabury, 2020).
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 4-((4-bromonaphthalen-1-yl)sulfonyl)piperazine-1-carboxylate As the compound is still under investigation, further studies are needed to elucidate how it interacts with its targets and the resulting changes that occur .
Result of Action
The molecular and cellular effects of This compound As this compound is still under investigation, more research is needed to elucidate the specific effects of its action .
Properties
IUPAC Name |
tert-butyl 4-(4-bromonaphthalen-1-yl)sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O4S/c1-19(2,3)26-18(23)21-10-12-22(13-11-21)27(24,25)17-9-8-16(20)14-6-4-5-7-15(14)17/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGGVQZZAVYVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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